

The Metabolic Fate of 7-Tetradecenoic Acid in Microorganisms: A Technical Guide

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Compound of Interest

Compound Name: 7-Tetradecenoic acid

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Introduction

7-Tetradecenoic acid, a monounsaturated fatty acid with the chemical formula $C_{14}H_{26}O_2$, has been identified as a component of the lipidome of various microorganisms, including the hyperthermophilic archaeon *Pyrococcus furiosus* and the fungus *Monascus purpureus*[1][2]. While the complete metabolic pathways of this specific fatty acid are not yet fully elucidated, this technical guide consolidates the current understanding of fatty acid metabolism in relevant microbial clades to propose putative metabolic fates for **7-tetradecenoic acid**. This document also provides detailed experimental protocols and data presentation frameworks to facilitate further research into this area.

Putative Metabolic Pathways

The metabolic fate of **7-tetradecenoic acid** in microorganisms is likely to proceed primarily through the β -oxidation pathway, a core process for fatty acid degradation in both prokaryotes and eukaryotes[3]. However, the presence of a cis double bond at the seventh carbon (Δ^7) necessitates the action of auxiliary enzymes to bypass the non-standard intermediate that is formed.

In Archaea (e.g., *Pyrococcus furiosus*)

In archaea, fatty acid metabolism is thought to occur via a modified β -oxidation pathway[4][5]. While some archaea can synthesize fatty acids, they can also utilize them as a carbon and energy source through degradation[4]. For **7-tetradecenoic acid**, the proposed pathway would involve the following key steps:

- **Activation:** **7-Tetradecenoic acid** is first activated to its coenzyme A (CoA) thioester, 7-tetradecenoyl-CoA, by an acyl-CoA synthetase.
- **β -Oxidation Cycles:** Three cycles of conventional β -oxidation proceed, each consisting of dehydrogenation, hydration, oxidation, and thiolysis, yielding three molecules of acetyl-CoA. This process shortens the fatty acyl chain by two carbons in each cycle, resulting in the formation of cis- Δ^3 -octenoyl-CoA.
- **Isomerization:** The cis- Δ^3 double bond of cis- Δ^3 -octenoyl-CoA is not a substrate for the next enzyme in the standard β -oxidation pathway. An isomerase, likely a Δ^3,Δ^2 -enoyl-CoA isomerase, is required to convert it to trans- Δ^2 -octenoyl-CoA.
- **Completion of β -Oxidation:** trans- Δ^2 -Octenoyl-CoA can then re-enter the main β -oxidation spiral, undergoing four more cycles to be completely oxidized to seven molecules of acetyl-CoA.

The resulting acetyl-CoA can then enter central carbon metabolism, such as the tricarboxylic acid (TCA) cycle, for energy production or be utilized for biosynthetic purposes.

In Fungi (e.g., *Monascus purpureus*)

Fungi possess well-characterized fatty acid metabolic pathways, including β -oxidation located in both mitochondria and peroxisomes. The degradation of 7-tetradecenoyl-CoA would likely follow a similar pathway to that in archaea, involving initial β -oxidation cycles followed by the action of an enoyl-CoA isomerase.

Furthermore, in fungi like *Monascus purpureus*, fatty acids and their derivatives serve as precursors for the biosynthesis of secondary metabolites, such as polyketides and pigments[6]. Therefore, intermediates of **7-tetradecenoic acid** metabolism could be shunted into these biosynthetic pathways.

Signaling Pathways and Regulation

The metabolism of fatty acids in microorganisms is tightly regulated. In bacteria, transcription factors like FadR and FapR play crucial roles in controlling the expression of genes involved in fatty acid degradation and biosynthesis. While the specific regulatory mechanisms for **7-tetradecenoic acid** metabolism are unknown, it is plausible that they are integrated into these overarching regulatory networks. Long-chain acyl-CoAs, including derivatives of **7-tetradecenoic acid**, may act as signaling molecules that modulate the activity of these transcription factors.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data on the metabolic flux and enzyme kinetics related to **7-tetradecenoic acid** metabolism. The following tables provide a template for organizing such data as it becomes available through future research.

Table 1: Enzyme Kinetic Parameters for **7-Tetradecenoic Acid** Metabolizing Enzymes

Enzyme	Substrate	K _m (μM)	V _{max} (μmol/min/mg)	k _{cat} (s ⁻¹)	Source
Acyl-CoA Synthetase	7-Tetradecenoic Acid				
Δ ³ ,Δ ² -Enoyl-CoA Isomerase	cis-Δ ³ -Octenoyl-CoA				
...	...				

Table 2: Metabolite Concentrations During **7-Tetradecenoic Acid** Degradation

Metabolite	Concentration (nmol/g dry cell weight)	Time Point (hours)	Experimental Condition	Source
7-Tetradecenoic Acid	0			
7-Tetradecenoyl- CoA				
Acetyl-CoA				
...				

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the metabolic fate of **7-tetradecenoic acid** in microorganisms.

Protocol 1: Cultivation and Fatty Acid Extraction from *Pyrococcus furiosus*

- Cultivation: *Pyrococcus furiosus* (DSM 3638) is cultured anaerobically at 90°C in a sea salts medium supplemented with a carbon source (e.g., maltose) and **7-tetradecenoic acid** (as the sole fatty acid source or as a supplement)[7][8].
- Cell Harvesting: Cells are harvested by centrifugation at 6,000 x g for 30 minutes at 4°C[8]. The cell pellets are washed and stored at -80°C until analysis.
- Lipid Extraction:
 - Resuspend the cell pellet in a known volume of sterile water.
 - Perform a modified Bligh-Dyer extraction by adding a mixture of chloroform and methanol (1:2, v/v).
 - Vortex vigorously and incubate at room temperature for 1 hour.
 - Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

- Centrifuge to separate the phases. The lower organic phase contains the lipids.
- Collect the organic phase and dry it under a stream of nitrogen gas.

Protocol 2: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

- Derivatization: The extracted lipids are derivatized to fatty acid methyl esters (FAMES) for GC-MS analysis.
 - Resuspend the dried lipid extract in a solution of methanol containing 2% (v/v) sulfuric acid.
 - Incubate at 80°C for 1 hour.
 - Add n-hexane and water to extract the FAMES into the hexane layer.
 - Collect the hexane layer and dry it over anhydrous sodium sulfate.
- GC-MS Analysis:
 - Inject the FAMES onto a GC-MS system equipped with a suitable capillary column (e.g., DB-23 or equivalent).
 - Use a temperature gradient program to separate the FAMES. For example, start at 100°C, ramp to 250°C at 5°C/min, and hold for 5 minutes.
 - The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
 - Identify and quantify the FAMES by comparing their retention times and mass spectra to those of authentic standards.

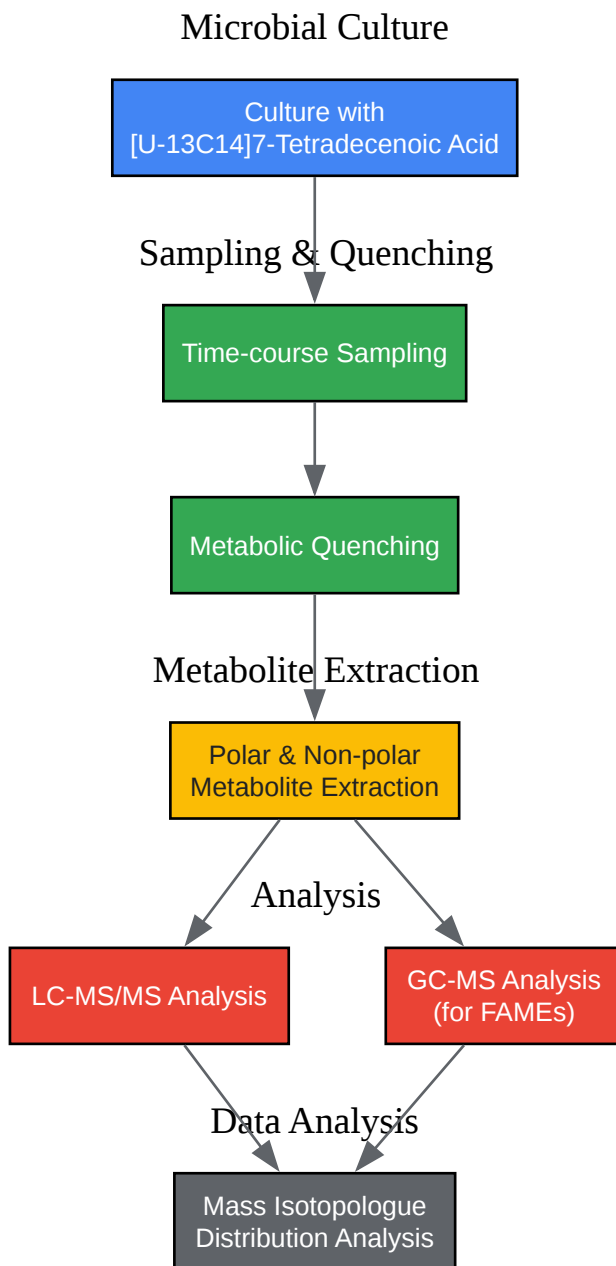
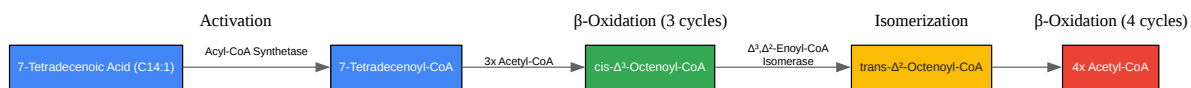
Protocol 3: Stable Isotope Tracing of 7-Tetradecenoic Acid Metabolism

- Cultivation with Labeled Substrate: Culture the microorganism in a medium containing uniformly ¹³C-labeled **7-tetradecenoic acid** ([U-¹³C₁₄]**7-tetradecenoic acid**)[9][10].

- Sample Collection and Extraction: Collect cell samples at different time points during growth. Extract total lipids and metabolites as described in Protocol 1.
- LC-MS/MS Analysis:
 - Separate the metabolites using liquid chromatography, for example, with a C18 reversed-phase column.
 - Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the mass isotopologue distribution of key metabolites (e.g., acetyl-CoA, TCA cycle intermediates).
 - The incorporation of ^{13}C from **7-tetradecenoic acid** into these metabolites will reveal the metabolic pathways involved.

Mandatory Visualizations

Diagram 1: Putative β -Oxidation Pathway of 7-Tetradecenoic Acid



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